molecular formula C15H26O7Y B3421060 Yttrium(III) acetylacetonate hydrate CAS No. 207801-29-4

Yttrium(III) acetylacetonate hydrate

Cat. No.: B3421060
CAS No.: 207801-29-4
M. Wt: 407.27 g/mol
InChI Key: XTPGSXBDDAFYGV-UHFFFAOYSA-N
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Description

Yttrium(III) acetylacetonate hydrate is a coordination compound with the chemical formula Y(C₅H₇O₂)₃·xH₂O, where x can vary from 1 to 3 . This compound is known for its stability and versatility in various chemical processes. It is commonly used as a precursor in the synthesis of other yttrium-containing compounds and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Yttrium(III) acetylacetonate hydrate typically involves the reaction of yttrium salts with acetylacetone in the presence of a base. One common method is to dissolve yttrium chloride in water, followed by the addition of acetylacetone and a base such as ammonium hydroxide. The reaction mixture is then heated to promote the formation of the yttrium acetylacetonate complex, which precipitates out of the solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The compound is then purified through recrystallization and drying under vacuum .

Chemical Reactions Analysis

Types of Reactions

Yttrium(III) acetylacetonate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Yttrium(III) acetylacetonate hydrate involves its ability to form stable complexes with various ligands. The acetylacetonate ligands coordinate to the yttrium ion through their oxygen atoms, forming a chelate ring. This stability allows the compound to act as a precursor in various chemical reactions, facilitating the formation of yttrium-containing products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Yttrium(III) acetylacetonate hydrate is unique due to its specific coordination chemistry and stability. Unlike some other rare earth acetylacetonates, yttrium compounds are non-radioactive and have distinct electronic properties that make them suitable for a wide range of applications in materials science and technology .

Properties

CAS No.

207801-29-4

Molecular Formula

C15H26O7Y

Molecular Weight

407.27 g/mol

IUPAC Name

4-hydroxypent-3-en-2-one;yttrium;hydrate

InChI

InChI=1S/3C5H8O2.H2O.Y/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;

InChI Key

XTPGSXBDDAFYGV-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Y]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Y]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Y]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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